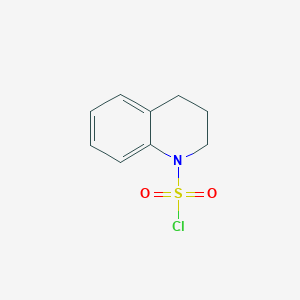
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl chloride group attached to the quinoline ring, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- typically involves the reaction of 3,4-dihydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
3,4-Dihydroquinoline+Chlorosulfonic Acid→1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro-
Industrial Production Methods
In industrial settings, the production of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is carried out in large-scale reactors with precise control over temperature and reaction time. The use of catalysts and solvents may be employed to enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline-based compounds.
Biology: Employed in the development of biologically active molecules with potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity. The compound may also interfere with cellular signaling pathways and metabolic processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.
Quinoline-2-sulfonyl chloride: Contains a sulfonyl chloride group at a different position on the quinoline ring.
Quinoline-8-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 8-position.
Uniqueness
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is unique due to the presence of the sulfonyl chloride group at the 1-position of the quinoline ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
816449-11-3 |
|---|---|
Fórmula molecular |
C9H10ClNO2S |
Peso molecular |
231.70 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Clave InChI |
KZOLMXOHXUCZTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



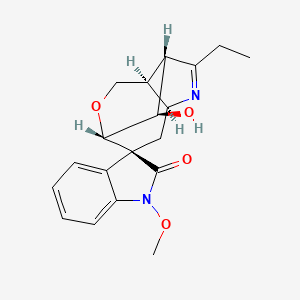

![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
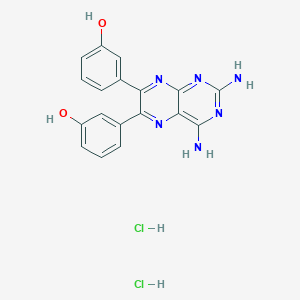
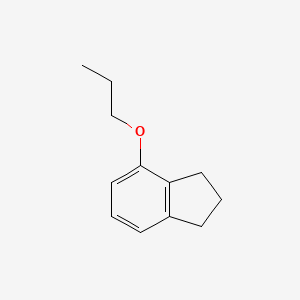
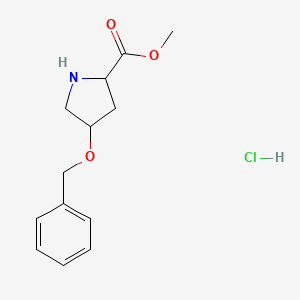
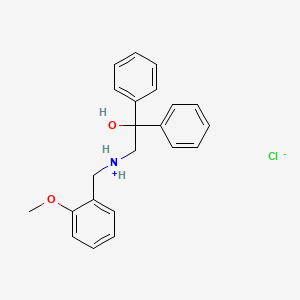
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)

![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)

